molecular formula C11H8N4 B15342164 4-Amino-6-phenylpyrimidine-5-carbonitrile CAS No. 19796-49-7

4-Amino-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B15342164
CAS No.: 19796-49-7
M. Wt: 196.21 g/mol
InChI Key: BJYABIWEHPPBMS-UHFFFAOYSA-N
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Description

4-Amino-6-phenylpyrimidine-5-carbonitrile is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features an amino group (-NH2) at the 4-position, a phenyl group (a benzene ring) at the 6-position, and a carbonitrile group (-CN) at the 5-position of the pyrimidine ring. Pyrimidines are known for their diverse biological activities and are found in many important biological molecules, such as nucleotides.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as phenylamine (aniline) and malononitrile.

  • Condensation Reaction: The reaction involves a condensation process where phenylamine reacts with malononitrile in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale condensation processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The amino group in this compound can be oxidized to form various derivatives, such as nitro compounds.

  • Reduction: The carbonitrile group can undergo reduction to form amines or amides.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the carbonitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives of the compound.

  • Reduction Products: Amines or amides.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-phenylpyrimidine-5-carbonitrile has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Derivatives of this compound have been investigated for their therapeutic potential in treating various diseases, including cancer and bacterial infections.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 4-Amino-6-phenylpyrimidine-5-carbonitrile exerts its effects depends on its specific derivatives and applications. For example, in anticancer applications, derivatives of this compound may act as tyrosine kinase inhibitors, interfering with the signaling pathways that promote cancer cell growth. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to cellular functions.

Comparison with Similar Compounds

  • 2-Aminopyrimidine

  • 4-Aminopyrimidine

  • 2,4-Diaminopyrimidine

  • 4-Amino-6-methylpyrimidine-5-carbonitrile

Biological Activity

4-Amino-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of malononitrile with appropriate aldehydes or other reagents under specific conditions. For example, one method includes the reaction of 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile with malononitrile in the presence of catalysts like ammonium chloride at elevated temperatures .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound derivatives. The compound has shown efficacy against various bacterial strains and fungi:

Microorganism Activity Reference
Staphylococcus aureusGood antibacterial activity
Escherichia coliModerate antibacterial activity
Candida albicansAntifungal activity
Aspergillus nigerAntifungal activity
Mycobacterium tuberculosisPotent antimycobacterial activity

In one study, derivatives with chloro, fluoro, and bromo substituents displayed significant antibacterial and antifungal activities, outperforming standard drugs like ciprofloxacin and fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation.

Molecular docking studies have provided insights into the interaction of this compound with target proteins. For instance, docking studies revealed strong binding affinities with dihydrofolate reductase (DHFR) from both human and bacterial sources, suggesting a potential mechanism for its antimicrobial effects . The binding affinities were quantitatively assessed using docking scores, which indicated that compounds like 3b and 3f had favorable interactions compared to reference ligands.

Case Studies

  • Antimycobacterial Study : A study focused on the synthesis and biological evaluation of novel derivatives against Mycobacterium tuberculosis showed that specific substitutions on the pyrimidine ring enhanced potency against the H37Rv strain. Molecular docking with InhA (a key enzyme in mycobacterial fatty acid synthesis) confirmed the binding efficacy of these compounds .
  • Antibacterial Efficacy : Another investigation assessed the antibacterial activity of synthesized derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased their effectiveness compared to traditional antibiotics .

Chemical Reactions Analysis

Multicomponent Cyclocondensation

The compound is synthesized via one-pot reactions involving:

  • Benzaldehyde (or substituted aldehydes)

  • Malononitrile

  • Formamidine hydrochloride or thiourea derivatives

Key conditions :

CatalystSolventTemperatureYield (%)Source
NH₄ClWater/EthanolReflux72–81
P₂O₅EthanolReflux85–93
Bone char-SO₃HSolvent-free80°C89

Mechanism :

  • Knoevenagel condensation forms benzylidenemalononitrile.

  • Michael addition with amidine derivatives.

  • Cyclization and aromatization to yield the pyrimidine core .

Nucleophilic Substitution at C4-Amino Group

The amino group undergoes:

  • Schiff base formation with aromatic aldehydes:

    4-NH2+RCHO4-N=CHR\text{4-NH}_2 + \text{RCHO} \rightarrow \text{4-N=CHR}

    Conditions : Microwave irradiation (300W, 50 min), yields 72–81% .

  • Acylation with acetylating agents (e.g., acetyl chloride):
    Produces 4-acetamido derivatives, confirmed by 1H NMR^{1}\text{H NMR} (δ 2.58 ppm, COCH₃) .

Thioether Formation at C2 Position

  • Alkylation with methyl iodide in alcoholic KOH:

    2-SH+CH3I2-SCH3\text{2-SH} + \text{CH}_3\text{I} \rightarrow \text{2-SCH}_3

    Yields 93.4% with 13C NMR^{13}\text{C NMR} δ 14.34 ppm for SCH₃ .

VEGFR-2 Inhibitor Design

  • Intermediate 6 (4-[(3-acetylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile):

    • Synthesized via reflux with 3-aminoacetophenone in n-butanol.

    • Exhibited VEGFR-2 TK inhibition (ΔG=8.95kcal mol1ΔG = -8.95 \, \text{kcal mol}^{-1}) via hydrophobic interactions with Arg1049 and Leu1033 .

Comparative binding affinities :

CompoundΔG (kcal mol⁻¹)Reference Drug (Sorafenib)
6-8.95-8.70
12a-9.36-8.70

Eco-Friendly Catalysts

  • Bone char-SO₃H : Recyclable for 5 cycles without activity loss .

  • P₂O₅ : Eliminates toxic byproducts in thiourea condensations .

Spectroscopic Profiles

DerivativeIR (cm⁻¹)1H NMR^{1}\text{H NMR} (δ, ppm)
4-Acetamido derivative 2212 (CN), 1641 (C=N)2.58 (COCH₃), 7.52–8.41 (Ar–H)
Schiff base 1611 (C=N)7.76–8.57 (Ar–H), 3.85 (OCH₃)

Properties

CAS No.

19796-49-7

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

4-amino-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C11H8N4/c12-6-9-10(14-7-15-11(9)13)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14,15)

InChI Key

BJYABIWEHPPBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)N)C#N

Origin of Product

United States

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